3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the class of triazolo[4,3-a]pyrazines. This compound is notable for its unique bicyclic structure, which integrates both triazole and pyrazine moieties. The molecular formula is , with a molecular weight of approximately 178.15 g/mol. The hydrochloride form of this compound enhances its solubility in water, making it suitable for various biological and chemical applications.
This compound is classified as a heterocyclic organic compound due to its cyclic structure containing nitrogen atoms. It has been studied for its potential biological activities, particularly as an antiviral and antibacterial agent. Research indicates that derivatives of this compound can inhibit specific kinases involved in cancer progression, suggesting its utility in cancer therapy.
The synthesis of 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid hydrochloride typically involves several synthetic routes that focus on different starting materials and reaction conditions to optimize the final product's purity and yield. Common methods include:
The molecular structure of 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid hydrochloride features:
The structural representation can be expressed through various chemical notations:
CC1=NN=C2N1C(=CN=C2C(=O)O)NInChI=1S/C7H7ClN4O2/c1-5-13-14-7(6(11)12)4-3-10(5)9-8-2/h3-4H,1-2H3,(H,11,12);1HThe compound participates in various chemical reactions due to its functional groups:
The mechanism of action for 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid hydrochloride involves:
This interaction is vital for understanding its potential therapeutic applications in targeted cancer therapies.
3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid hydrochloride has several applications across different scientific fields:
CAS No.: 1180-25-2
CAS No.: 193-98-6
CAS No.: 19059-68-8
CAS No.: 18455-58-8
CAS No.: 73545-11-6
CAS No.: 194-03-6